molecular formula C8H9BrO B1284038 4-Bromo-2-methoxy-1-methylbenzene CAS No. 67868-73-9

4-Bromo-2-methoxy-1-methylbenzene

Cat. No.: B1284038
CAS No.: 67868-73-9
M. Wt: 201.06 g/mol
InChI Key: RAQYGVDRDNKTOM-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-1-methylbenzene is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position, a methoxy group at the second position, and a methyl group at the first position. This compound is also known by other names such as 5-bromo-2-methylanisole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-methoxy-1-methylbenzene (also known as o-cresol methyl ether) using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

C8H10O+Br2FeBr3C8H9BrO+HBr\text{C}_8\text{H}_10\text{O} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}_8\text{H}_9\text{BrO} + \text{HBr} C8​H1​0O+Br2​FeBr3​​C8​H9​BrO+HBr

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-1-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of the electron-donating methoxy group, which activates the benzene ring.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br2), chlorine (Cl2), and nitric acid (HNO3) can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

Scientific Research Applications

4-Bromo-2-methoxy-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-1-methylbenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the methoxy group activates the benzene ring, making it more susceptible to attack by electrophiles. The bromine atom can also participate in nucleophilic substitution reactions, where it is replaced by nucleophiles. The overall mechanism involves the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methoxy-2-methylbenzene
  • 4-Bromo-2-methylphenol
  • 4-Bromo-2-methylbenzoic acid

Uniqueness

4-Bromo-2-methoxy-1-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The presence of both a methoxy group and a bromine atom on the benzene ring provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-2-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQYGVDRDNKTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562518
Record name 4-Bromo-2-methoxy-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67868-73-9
Record name 4-Bromo-2-methoxy-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67868-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methoxy-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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